molecular formula C13H17N3O4 B11027691 N-(2-morpholin-4-ylethyl)-4-nitrobenzamide

N-(2-morpholin-4-ylethyl)-4-nitrobenzamide

Cat. No.: B11027691
M. Wt: 279.29 g/mol
InChI Key: RQUIYXDMIFXMEA-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-4-nitrobenzamide is a chemical compound that features a morpholine ring attached to an ethyl chain, which is further connected to a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(morpholin-4-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Reduction: The major product is N-(2-morpholin-4-ylethyl)-4-aminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-ylethyl)-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(2-morpholin-4-ylethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

N-(2-morpholin-4-ylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-nitrobenzamide

InChI

InChI=1S/C13H17N3O4/c17-13(11-1-3-12(4-2-11)16(18)19)14-5-6-15-7-9-20-10-8-15/h1-4H,5-10H2,(H,14,17)

InChI Key

RQUIYXDMIFXMEA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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